3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one
Overview
Description
3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features both an imidazo and pyridine ring in its structure.
Preparation Methods
The synthesis of 3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base, which is then cyclized to form the imidazo[4,5-b]pyridine core . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas for reduction, nucleophiles such as amines for substitution, and acids or bases for cyclization. Major products formed from these reactions include amino derivatives, substituted imidazo[4,5-b]pyridines, and polycyclic compounds .
Scientific Research Applications
3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and diseases caused by bacteria and viruses.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in microbial or viral cells. The compound may inhibit the function of these targets, leading to the disruption of essential biological processes and ultimately causing cell death . The nitro group plays a crucial role in its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds to 3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one include other imidazo[4,5-b]pyridine derivatives and nitrophenyl-substituted heterocycles. These compounds share structural similarities but may differ in their functional groups and overall biological activity. For example:
This compound: Known for its antimicrobial and antiviral properties.
(2E)-3-(4-nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one: Another nitrophenyl-substituted compound with potential biological activity.
4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: A compound with a different functional group but similar core structure.
Properties
IUPAC Name |
3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-12-14-10-2-1-7-13-11(10)15(12)8-3-5-9(6-4-8)16(18)19/h1-7H,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOAOHCKZRGXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319884 | |
Record name | 3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
317376-24-2 | |
Record name | 3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.